N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide: is a complex organic compound that features a unique combination of functional groups, including a bithiophene moiety, a hydroxyethyl group, and a substituted benzamide
Mechanism of Action
Target of Action
The primary targets of the compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide” are currently unknown. The compound contains a bithiophene moiety , which is a common structural element in various organic compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. The compound’s bioavailability, which is influenced by these properties, is also unknown. Generally, factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its ADME properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps:
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Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. For instance, a Stille coupling reaction between 2-bromothiophene and 2-trimethylstannylthiophene in the presence of a palladium catalyst can be employed.
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Introduction of the Hydroxyethyl Group: : The hydroxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the bithiophene derivative with an appropriate epoxide, such as ethylene oxide, under basic conditions.
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Formation of the Benzamide: : The final step involves the coupling of the hydroxyethyl-bithiophene intermediate with 3-fluoro-4-methoxybenzoic acid. This can be achieved using standard amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
Reduction: The nitro group on the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a therapeutic agent. The presence of the bithiophene moiety suggests possible interactions with biological macromolecules, making it a candidate for drug development, particularly in targeting specific proteins or enzymes.
Industry
In industry, the compound’s electronic properties, derived from the bithiophene unit, make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
- N-(2-([2,2’-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-methoxybenzamide
- N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-ethoxybenzamide
Uniqueness
Compared to similar compounds, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide stands out due to the specific combination of a fluorine atom and a methoxy group on the benzamide ring
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that includes a bithiophene moiety, a hydroxyethyl group, and a fluorinated aromatic system, which may contribute to its pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C19H18FNO2S2. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bithiophene moiety allows for electron-rich interactions , while the hydroxyethyl and fluorophenyl groups facilitate hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors involved in critical signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes associated with inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It may interact with receptors that are pivotal in various biological processes, potentially leading to altered cellular responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves:
- Induction of Apoptosis : Studies show that it can trigger programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : The compound may induce G1 phase arrest in the cell cycle, preventing cancer cells from proliferating.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against these cells.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Mechanistic Insights : Further mechanistic studies revealed that the compound inhibits NF-kB signaling pathways, which are crucial for inflammatory responses and cancer progression .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c1-23-15-3-2-11(8-13(15)19)18(22)20-9-14(21)17-5-4-16(25-17)12-6-7-24-10-12/h2-8,10,14,21H,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZMGBOFKFTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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